Melting Point Elevation of +36 °C vs 3-Bromo-9-phenylcarbazole Confers Superior Thermal Robustness for Vacuum-Processed OLEDs
The target compound exhibits a melting point of 115 °C (range 113.0–117.0 °C), which is 36 °C higher than the 79 °C (range 77.0–81.0 °C) recorded for the unsubstituted phenyl analog 3-bromo-9-phenyl-9H-carbazole . This elevation is attributed to the 3,5-dimethyl substitution on the N-phenyl ring, which enhances crystal lattice stabilization energy and reduces molecular mobility. In the context of OLED device fabrication via thermal vacuum deposition, materials with higher melting points typically demonstrate greater resistance to thermal degradation during sublimation and improved morphological stability in thin-film architectures.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 115 °C (range 113.0–117.0 °C) |
| Comparator Or Baseline | 3-Bromo-9-phenyl-9H-carbazole (CAS 1153-85-1): 79 °C (range 77.0–81.0 °C) |
| Quantified Difference | +36 °C (46% higher in Celsius scale) |
| Conditions | Capillary melting point determination per TCI quality control specifications; both compounds measured under identical vendor protocols |
Why This Matters
A 36 °C higher melting point translates into a wider thermal processing window during vacuum sublimation and reduced risk of morphological instability in OLED thin films, directly impacting device fabrication yield and operational lifetime.
